5-(4-Fluorophenyl)oxazol-2-amine

Vue d'ensemble

Description

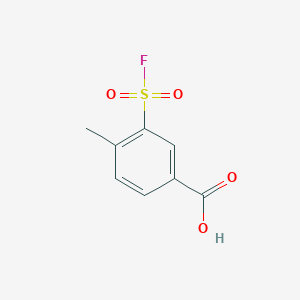

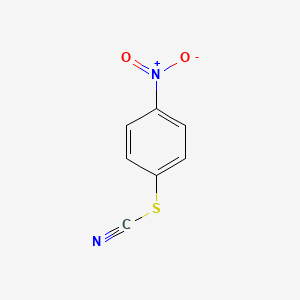

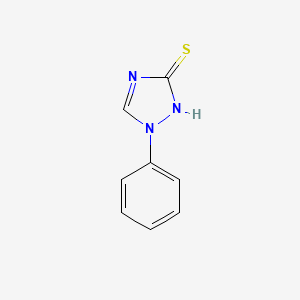

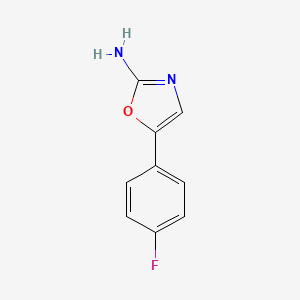

5-(4-Fluorophenyl)oxazol-2-amine , also known by its chemical formula C₈H₆FN₃O , is a synthetic organic compound. It belongs to the class of phenyl-1,3-oxazoles , which are aromatic heterocyclic compounds containing a 1,3-oxazole ring substituted at one or more positions by a phenyl group . This compound has garnered interest due to its potential therapeutic applications.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial Activity

- A series of compounds, including those with structures related to 5-(4-Fluorophenyl)oxazol-2-amine, have demonstrated promising antimicrobial properties. For instance, compounds with variations in the fluorophenyl moiety have shown significant antibacterial and antifungal activities (Karthikeyan et al., 2006).

Antitumor Properties

- Novel 2-(4-aminophenyl)benzothiazoles, a structurally similar class of compounds, possess selective and potent antitumor properties. These compounds undergo biotransformation by cytochrome P 450 1A1, and their efficacy has been noted in preclinical models of breast and ovarian cancer (Bradshaw et al., 2002).

Chemical Synthesis and Modification

- The synthesis of 2-fluoroalkylated oxazoles, which can include this compound, has been achieved through a transition-metal-free process. This synthesis method allows for the creation of oxazoles with various functional groups and fluoroalkyl sources (Sugiishi et al., 2023).

Photophysical Properties

- Oxazol-5-one fluorophores, which can be structurally related to this compound, have been synthesized and studied for their fluorescent properties. These compounds have potential applications in light-emitting devices and have shown varying emission characteristics based on solvent polarity (Urut et al., 2018).

Neuroscience Research

- Derivatives of oxazoles, including those structurally related to this compound, have been evaluated in neuroscience research, particularly in the study of compulsive behaviors and feeding mechanisms in animal models (Piccoli et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 5-(4-Fluorophenyl)oxazol-2-amine, also known as compound 7 or 7c, is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the formation of blood cellular components . Mutations in FLT3, particularly internal tandem duplications (ITD), are common in patients with acute myeloid leukemia (AML) and result in constitutive activation of the receptor, leading to rapid proliferation of cancer cells .

Mode of Action

Compound 7c acts as an inhibitor of FLT3, effectively blocking its activity . It has been shown to inhibit both wild-type FLT3 and mutated FLT3 in cell-free kinase assays and in Molm-13 and MV4-11 cells . By inhibiting FLT3, 7c prevents the abnormal proliferation of cancer cells caused by the constitutive activation of FLT3 .

Biochemical Pathways

The inhibition of FLT3 by 7c affects the FLT3 signaling pathway, which is involved in the proliferation and survival of hematopoietic cells . By blocking FLT3, 7c disrupts this pathway, leading to increased apoptosis, or programmed cell death, in AML cells . Additionally, 7c has been found to suppress the expression of DNA damage repair genes .

Result of Action

The inhibition of FLT3 by 7c results in increased apoptosis in AML cells, thereby reducing their proliferation . The anti-leukemic activity of 7c has been confirmed by in vivo tumor growth inhibition in MV4-11 xenograft mice . Furthermore, the suppression of DNA damage repair genes by 7c could potentially enhance the effectiveness of other treatments, such as poly (ADP-ribose) polymerase (PARP) inhibitors .

Orientations Futures

: Kim, H. J., Ryu, H., Song, J.-Y., Hwang, S.-G., Jalde, S. S., Choi, H.-K., & Ahn, J. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. DOI: 10.3390/molecules25215154 : CAS Registry Number: 21718-02-5. BOC Sciences. Link : 21718-02-5 | 5-(4-Fluorophenyl)oxazol-2-amine | Ambeed. [Link](

Analyse Biochimique

Biochemical Properties

Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some oxazole derivatives have been found to inhibit the activities of FMS-like tyrosine kinase 3 (FLT3), a type of enzyme involved in cell growth and proliferation .

Cellular Effects

In cellular studies, 5-(4-Fluorophenyl)oxazol-2-amine has been shown to inhibit the activities of FLT3 and mutated FLT3 in Molm-13 and MV4-11 cells . This inhibition leads to a decrease in the proliferation of FLT3-ITD+ acute myeloid leukemia (AML) cells, thereby increasing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FLT3. The compound inhibits the activities of FLT3 and mutated FLT3, leading to a decrease in the proliferation of FLT3-ITD+ AML cells . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

It has been shown to inhibit the activities of FLT3 and mutated FLT3, as well as the proliferation of FLT3-ITD+ AML cells .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to inhibit tumor growth in MV4-11 xenograft mice .

Metabolic Pathways

As an oxazole derivative, it may interact with various enzymes and cofactors .

Transport and Distribution

As an oxazole derivative, it may interact with various transporters or binding proteins .

Subcellular Localization

As an oxazole derivative, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARATJSBAGJVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650242 | |

| Record name | 5-(4-Fluorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21718-02-5 | |

| Record name | 5-(4-Fluorophenyl)-1,3-oxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.